molecular formula C34H38Br2O5 B156389 7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene CAS No. 134513-14-7

7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene

Cat. No. B156389
M. Wt: 686.5 g/mol
InChI Key: CMGSODBTNJKFBB-JEKDLXOTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of beyerene, which is a naturally occurring compound found in certain plants.

Scientific Research Applications

7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anti-tumor and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a natural pesticide. In material science, it has been investigated for its potential use as a building block for the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of 7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene is not fully understood. However, it has been suggested that the compound may exert its anti-tumor and anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in these processes.

Biochemical And Physiological Effects

Studies have shown that 7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene exhibits cytotoxic effects against various cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene in lab experiments is its relatively simple synthesis method. However, its limited availability and high cost may pose limitations for some researchers.

Future Directions

There are several future directions for the study of 7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene. One direction is to investigate its potential use as a natural pesticide in agriculture. Another direction is to explore its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of 7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene involves the reaction of beyerene with 4-bromobenzoyl chloride in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

properties

CAS RN

134513-14-7

Product Name

7,17-Bis(4-bromobenzoyloxy)-9-hydroxybeyerene

Molecular Formula

C34H38Br2O5

Molecular Weight

686.5 g/mol

IUPAC Name

[(4R,9R,10R,11S,13R)-11-(4-bromobenzoyl)oxy-10-hydroxy-5,5,9-trimethyl-13-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methyl 4-bromobenzoate

InChI

InChI=1S/C34H38Br2O5/c1-30(2)14-4-15-31(3)26(30)13-16-33-18-17-32(20-33,21-40-28(37)22-5-9-24(35)10-6-22)19-27(34(31,33)39)41-29(38)23-7-11-25(36)12-8-23/h5-12,17-18,26-27,39H,4,13-16,19-21H2,1-3H3/t26-,27+,31-,32+,33?,34-/m1/s1

InChI Key

CMGSODBTNJKFBB-JEKDLXOTSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CCC34[C@]2([C@H](C[C@](C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)OC(=O)C6=CC=C(C=C6)Br)O)(C)C

SMILES

CC1(CCCC2(C1CCC34C2(C(CC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)OC(=O)C6=CC=C(C=C6)Br)O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2(C(CC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)OC(=O)C6=CC=C(C=C6)Br)O)C)C

synonyms

7 beta,17-bis(4-bromobenzoyloxy)-9 beta-hydroxy-ent-beyerene
7,17-BBHB
7,17-bis(4-bromobenzoyloxy)-9-hydroxybeyerene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.